2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in medicinal chemistry, material science, and industrial processes. The compound features a benzotriazole ring substituted with a nitro group and an acetic acid moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid typically involves the nitration of benzotriazole followed by the introduction of the acetic acid group. One common method includes:
Nitration of Benzotriazole: Benzotriazole is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Introduction of Acetic Acid Group: The nitrated benzotriazole is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as a catalyst.
Major Products Formed
Reduction: 2-(5-amino-1H-1,2,3-benzotriazol-1-yl)acetic acid.
Substitution: Various substituted benzotriazole derivatives.
Esterification: 2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetate esters.
Scientific Research Applications
2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent due to the presence of the nitro group and benzotriazole ring.
Material Science: Used as a corrosion inhibitor for metals, particularly copper and its alloys.
Biological Studies: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Industrial Applications: Employed in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid involves its interaction with biological targets through various pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, often through hydrogen bonding and π-π stacking interactions.
DNA Intercalation: The planar structure of the benzotriazole ring allows it to intercalate into DNA, disrupting replication and transcription processes.
Redox Activity: The nitro group can undergo redox reactions, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitro-1H-imidazol-1-yl)acetic acid: Similar structure with an imidazole ring instead of benzotriazole.
2-(5-nitro-1H-benzimidazol-1-yl)acetic acid: Contains a benzimidazole ring.
2-(5-nitro-1H-1,2,4-triazol-1-yl)acetic acid: Features a triazole ring.
Uniqueness
2-(5-nitro-1H-1,2,3-benzotriazol-1-yl)acetic acid is unique due to the presence of the benzotriazole ring, which imparts distinct electronic properties and reactivity. The combination of the nitro group and acetic acid moiety further enhances its versatility in various chemical and biological applications.
Properties
Molecular Formula |
C8H6N4O4 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-(5-nitrobenzotriazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H6N4O4/c13-8(14)4-11-7-2-1-5(12(15)16)3-6(7)9-10-11/h1-3H,4H2,(H,13,14) |
InChI Key |
QJYOCQYKVBWVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=NN2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.